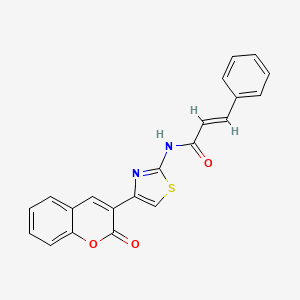

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide is a synthetic compound that belongs to the class of coumarin-thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties . The structure of this compound features a coumarin moiety fused with a thiazole ring and a cinnamamide group, making it a unique and versatile molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a mixture of DMF and ethanol, using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide involves its interaction with various molecular targets and pathways. The coumarin moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The thiazole ring enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The cinnamamide group contributes to the compound’s overall stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide can be compared with other coumarin-thiazole derivatives, such as:

(Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one: This compound also exhibits significant biological activities, including cytotoxic and antioxidant properties.

4-Chloro-5-fluoro-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-one: This derivative has been synthesized and characterized for its antimicrobial activity.

Biologische Aktivität

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized using methods such as Hantzsch thiazole synthesis, where thiazole derivatives are coupled with chromone moieties.

Key Synthesis Steps:

- Formation of Thiazole: The initial step involves creating a thiazole ring which is then reacted with a chromone derivative.

- Cinnamamide Formation: The thiazole-chromone intermediate is subsequently reacted with an appropriate amine to form the final cinnamamide structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of key signaling pathways involved in cancer progression.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The compound has been evaluated using various assays including DPPH radical scavenging and total antioxidant capacity assays. These studies indicate that it effectively reduces oxidative stress markers, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Micrococcus luteus | 0.41 µg/mL | |

| Staphylococcus aureus (MRSA) | Not specified |

Case Studies

- Cytotoxicity in Cancer Research: A study conducted on various chromone derivatives, including this compound, revealed that modifications on the chromone core significantly enhanced cytotoxicity against MCF-7 cells. The introduction of electron-withdrawing groups was found to improve binding affinity to target proteins involved in cancer cell survival pathways .

- Antioxidant Mechanism Exploration: Another study investigated the antioxidant mechanisms of similar compounds, showing that these derivatives could effectively scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against cellular damage .

Eigenschaften

IUPAC Name |

(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3S/c24-19(11-10-14-6-2-1-3-7-14)23-21-22-17(13-27-21)16-12-15-8-4-5-9-18(15)26-20(16)25/h1-13H,(H,22,23,24)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWQCMWCVHISCJ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.